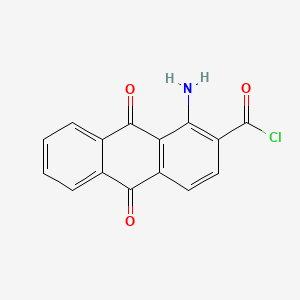
1-Aminoanthraquinone-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminoanthraquinone-2-carbonyl chloride is a useful research compound. Its molecular formula is C15H8ClNO3 and its molecular weight is 285.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127805. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dye Manufacturing
1-Aminoanthraquinone-2-carbonyl chloride serves as a crucial intermediate in the synthesis of various dyes. It can be transformed into several derivatives that are essential for producing high-performance dyes used in textiles and other materials.
- Dyestuffs Production : AAQCC is involved in the production of bromamine acid and 1-amino-2-bromo-4-hydroxyanthraquinone, which are precursors to dyes such as Genacron Cerise N and Genacron Cerise NSL. These dyes are characterized by their vibrant colors and excellent fastness properties, making them suitable for a wide range of applications .
| Dye | Application | Properties |
|---|---|---|
| Genacron Cerise N | Textile dyeing | High color fastness |
| Genacron Cerise NSL | Textile dyeing | Bright color, good stability |
Pharmaceutical Applications
The pharmaceutical industry utilizes AAQCC for synthesizing various medicinal compounds. Its derivatives have shown potential in drug development, particularly in anti-cancer therapies and as agents for targeting specific biological pathways.
- Antitumor Properties : Research indicates that derivatives of 1-aminoanthraquinone exhibit antitumor activity, making them candidates for further investigation in cancer treatment . The structural modifications enabled by AAQCC allow for the design of compounds that can interact with biological targets effectively.
Analytical Chemistry
In analytical chemistry, this compound is employed as a derivatization reagent. This application enhances the detection and quantification of various analytes.
- Derivatization Reagent : AAQCC has been utilized to derivatize amines, improving their detectability in high-performance liquid chromatography (HPLC) systems. This method enhances the sensitivity of analytical assays, particularly for biological samples .
| Analyte | Method | Outcome |
|---|---|---|
| Tryptamine | HPLC with AAQCC | Enhanced sensitivity |
| Phenethylamine | HPLC with AAQCC | Improved detection limits |
Synthesis Processes
The synthesis of 1-aminoanthraquinone derivatives from AAQCC involves several chemical reactions that allow for the creation of specific compounds tailored for desired applications.
- Synthesis Pathways : The process typically includes reactions such as ammonolysis and decarboxylation, which yield various substituted anthraquinones. These processes are optimized to improve yield and purity, making them commercially viable for large-scale production .
Case Study 1: Dye Production Efficiency
A study demonstrated an efficient method for synthesizing 1-aminoanthraquinone from anthraquinone using oleum without toxic byproducts like mercury or arsenic. The resulting product was obtained in over 95% purity and could be used directly in dye formulations .
Case Study 2: Pharmaceutical Development
Research on the antitumor properties of 1-aminoanthraquinone derivatives showed promising results against specific cancer cell lines. The modifications made possible through AAQCC facilitated enhanced interaction with cellular targets, leading to increased efficacy compared to existing treatments .
Propriétés
Numéro CAS |
6470-88-8 |
|---|---|
Formule moléculaire |
C15H8ClNO3 |
Poids moléculaire |
285.68 g/mol |
Nom IUPAC |
1-amino-9,10-dioxoanthracene-2-carbonyl chloride |
InChI |
InChI=1S/C15H8ClNO3/c16-15(20)10-6-5-9-11(12(10)17)14(19)8-4-2-1-3-7(8)13(9)18/h1-6H,17H2 |
Clé InChI |
BIZVHVKTTCPVPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)Cl)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)Cl)N |
Key on ui other cas no. |
6470-88-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















